

An In-Depth Technical Guide to O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyl Quinidine

Cat. No.: B15600903

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Introduction

O-Desmethyl Quinidine, also known as Cupreidine or 6'-hydroxycinchonine, is a primary and pharmacologically active metabolite of quinidine, a class Ia antiarrhythmic agent. As a metabolite, its presence and activity can contribute to both the therapeutic and adverse effects observed during quinidine therapy. Understanding the physicochemical properties, synthesis, analytical quantification, and biological activity of **O-Desmethyl Quinidine** is crucial for a comprehensive evaluation of quinidine's overall pharmacological profile and for the development of new chemical entities with similar mechanisms of action. This guide provides a detailed overview of the core technical aspects of **O-Desmethyl Quinidine**.

Physicochemical Properties

O-Desmethyl Quinidine is a solid substance, appearing as white to yellow or pale yellow. Its fundamental chemical and physical properties are summarized below.

Property	Value	References
Molecular Formula	$C_{19}H_{22}N_2O_2$	[1] [2]
Molecular Weight	310.39 g/mol	[2]
CAS Number	70877-75-7	[2]
Appearance	White to yellow solid	[3] [4]
Solubility	DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)	[3]

Synthesis of O-Desmethyl Quinidine

O-Desmethyl Quinidine can be synthesized from its parent compound, quinidine, through a demethylation reaction. A common laboratory-scale method involves the use of a Lewis acid, such as anhydrous aluminum trichloride, in a suitable solvent. The following protocol is adapted from a similar demethylation of quinine.

Experimental Protocol: Demethylation of Quinidine

Materials:

- Quinidine
- Anhydrous aluminum trichloride ($AlCl_3$)
- Dried methylene chloride (CH_2Cl_2)
- Nitrogen gas (N_2)
- 1 N Sodium Hydroxide (NaOH)
- 1 N Hydrochloric Acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice bath

- Standard laboratory glassware for organic synthesis

Procedure:

- Dissolve quinidine in dried methylene chloride in a round-bottom flask under a nitrogen atmosphere.
- Cool the stirred solution to 0°C using an ice bath.
- Gradually add a molar excess (e.g., 4 equivalents) of anhydrous aluminum trichloride to the solution over a period of 4 hours, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for up to 24 hours.
- Upon completion of the reaction, carefully quench the reaction by the slow addition of water to decompose the excess aluminum trichloride.
- Transfer the mixture to a separatory funnel and adjust the aqueous phase to a pH of 11-12 with 1 N sodium hydroxide.
- Separate the aqueous and organic layers. Discard the organic layer.
- Adjust the pH of the aqueous phase to 8-9 with 1 N hydrochloric acid to induce the precipitation of **O-Desmethyl Quinidine**.
- Collect the precipitate by filtration and wash with cold water.
- The crude product can be further purified by recrystallization or column chromatography. The purified product should be dried over anhydrous sodium sulfate.

This protocol is based on the demethylation of quinine and may require optimization for **O-Desmethyl Quinidine** synthesis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of **O-Desmethyl Quinidine** in biological matrices or as a pure substance is typically achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.

Experimental Protocol: RP-HPLC Analysis

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and desired separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 254 nm or fluorescence detection.
- Injection Volume: 10-20 µL.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Procedure:

- Standard Preparation: Prepare a stock solution of **O-Desmethyl Quinidine** in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
- Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is typically required.
- Analysis: Inject the prepared standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of **O-Desmethyl Quinidine**

in the samples by interpolating their peak areas on the calibration curve.

Pharmacological Activity and Mechanism of Action

O-Desmethyl Quinidine is an active metabolite that shares some of the electrophysiological properties of its parent compound, quinidine. It has been shown to affect cardiac ion channels, which is the basis of its antiarrhythmic and potentially proarrhythmic effects.

In Vitro Electrophysiological Effects

Studies on canine Purkinje fibers have demonstrated that **O-Desmethyl Quinidine**, at a concentration of 10 μ M, exerts effects on the cardiac action potential.[\[1\]](#)

Parameter	Effect of O-Desmethyl Quinidine (10 μ M)
Maximum upstroke velocity (Vmax)	Depression, most significant at short basic cycle lengths (BCL)
Action Potential Duration at 90% repolarization (APD90)	Prolongation, most significant at long BCL
Early Afterdepolarizations (EADs)	Can be induced at long BCL

These effects suggest that **O-Desmethyl Quinidine**, similar to quinidine, blocks cardiac sodium and potassium channels. The depression of Vmax is indicative of sodium channel blockade, while the prolongation of APD90 points to the inhibition of potassium currents.[\[1\]](#)

Pharmacokinetics

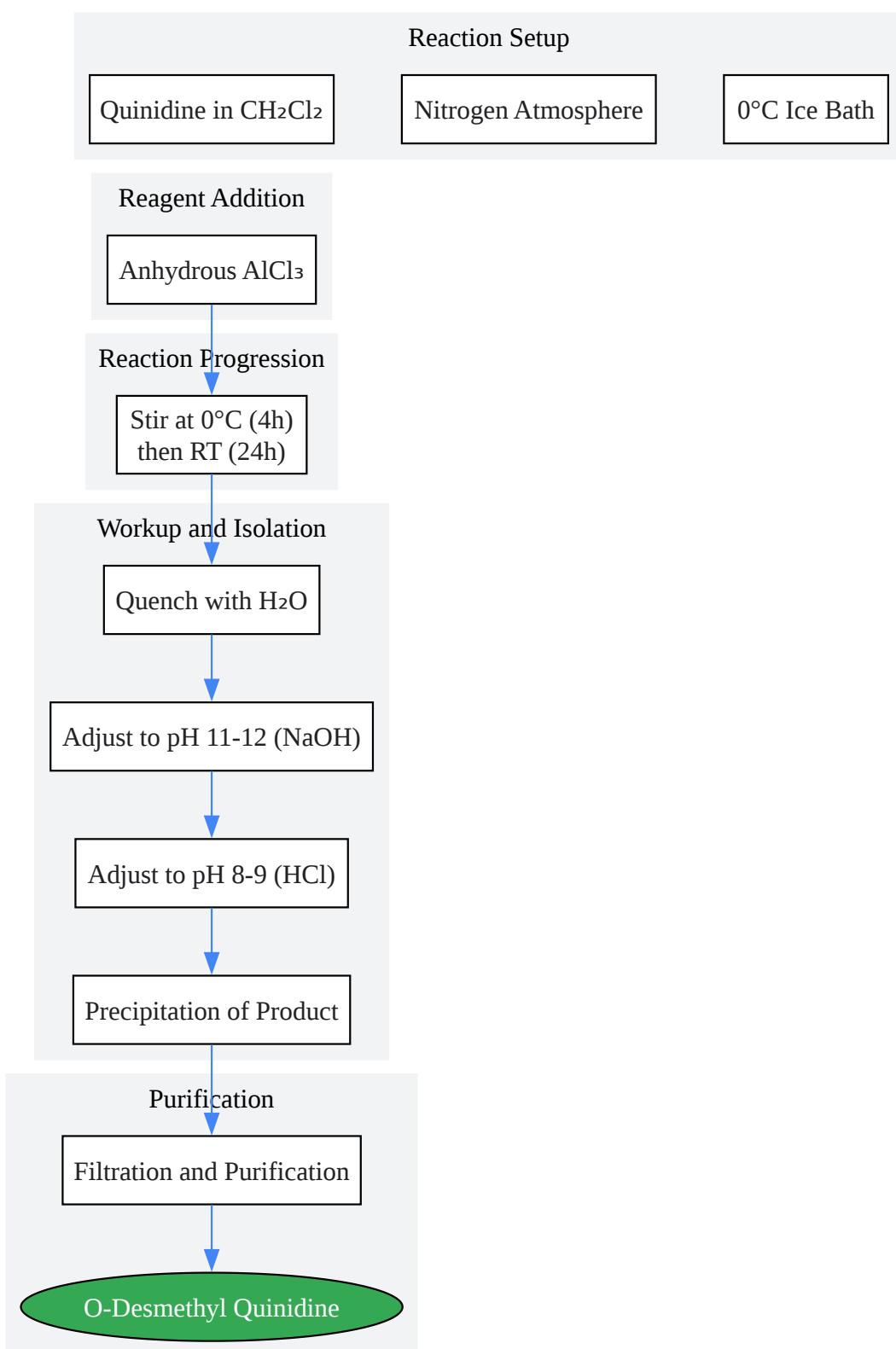
A comparative pharmacokinetic study in rabbits revealed differences in the distribution and elimination of **O-Desmethyl Quinidine** compared to quinidine.[\[2\]](#)

Pharmacokinetic Parameter	O-Desmethyl Quinidine	Quinidine
Terminal Half-life ($t_{1/2}$) (min)	65.4 ± 34.4	132.4 ± 27.1
Volume of Distribution ($Vd\beta$)	Approximately half that of quinidine	-
k_{12}/k_{21} ratio	Approximately one-fourth that of quinidine	-
Total Body Clearance	Similar to quinidine	-

The data suggests that **O-Desmethyl Quinidine** has a shorter terminal half-life and a smaller volume of distribution than quinidine in this animal model.[\[2\]](#)

Visualizations

Synthesis Workflow

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Caption: Workflow for the synthesis of **O-Desmethyl Quinidine** via demethylation of quinidine.

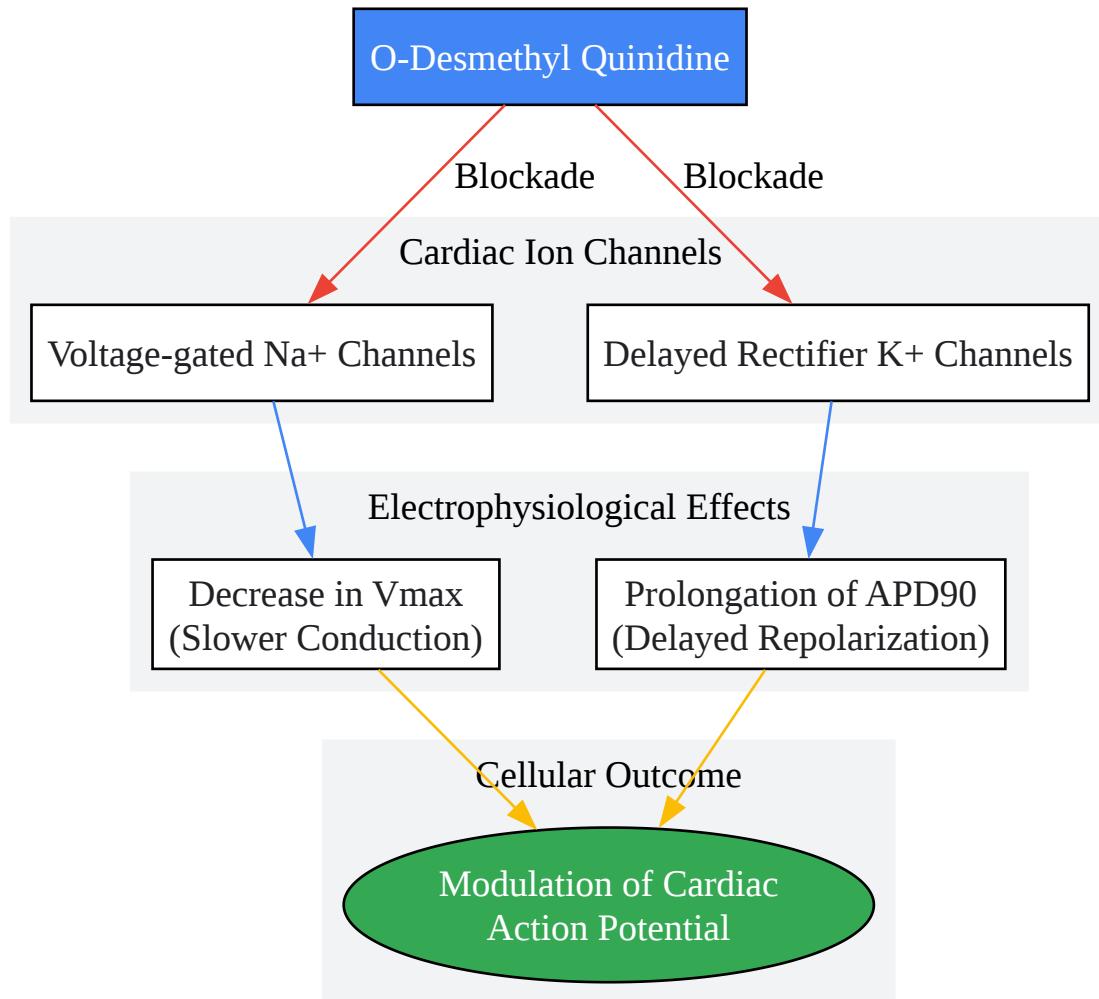
Analytical Workflow (HPLC)



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Caption: General workflow for the quantitative analysis of **O-Desmethyl Quinidine** by HPLC.

Proposed Mechanism of Action on Cardiac Ion Channels



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Caption: Proposed mechanism of **O-Desmethyl Quinidine**'s action on cardiac ion channels.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to O-Desmethyl Quinidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600903#o-desmethyl-quinidine-molecular-weight-and-formula>]

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